

An In-depth Technical Guide to Dichlorinated and Fluorinated Benzene Derivatives

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Compound of Interest

Compound Name: 3,4-Dichloro-2-fluorobenzodifluoride

Cat. No.: B1410155

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Disclaimer: Information regarding the specific compound **3,4-Dichloro-2-fluorobenzodifluoride** is not readily available in public literature. This guide will therefore focus on a closely related and well-documented compound, 3,4-Dichlorobenzotrifluoride, to provide a representative technical overview in the requested format. This compound shares structural similarities and its history and synthesis are indicative of the broader class of halogenated benzene derivatives used in industrial and pharmaceutical research.

Introduction

Halogenated aromatic hydrocarbons are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of halogen atoms on the benzene ring dictates the molecule's physicochemical properties and reactivity. This guide provides a detailed examination of 3,4-Dichlorobenzotrifluoride, a key building block in organic synthesis.

Physicochemical Properties

The physical and chemical characteristics of 3,4-Dichlorobenzotrifluoride are summarized below. These properties are crucial for its application in various synthetic protocols.

Property	Value	Reference
Molecular Formula	C7H3Cl2F3	[1]
Molecular Weight	215.00 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	173-174 °C	[1]
Melting Point	-13 to -12 °C	[1]
Density	1.478 g/cm ³	[1]
Flash Point	65 °C	[1]
Refractive Index	1.4750 (at 20 °C)	[1]
CAS Number	328-84-7	[1]

Synthesis and Experimental Protocols

The primary industrial synthesis of 3,4-Dichlorobenzotrifluoride involves the chlorination and subsequent fluorination of a toluene derivative.[2]

Two-Step Synthesis from 3,4-Dichlorotoluene

A common method for preparing 3,4-Dichlorobenzotrifluoride utilizes 3,4-dichlorotoluene as the starting material.[2] This process involves two main steps: chlorination and fluorination.[2]

Step 1: Chlorination of 3,4-Dichlorotoluene

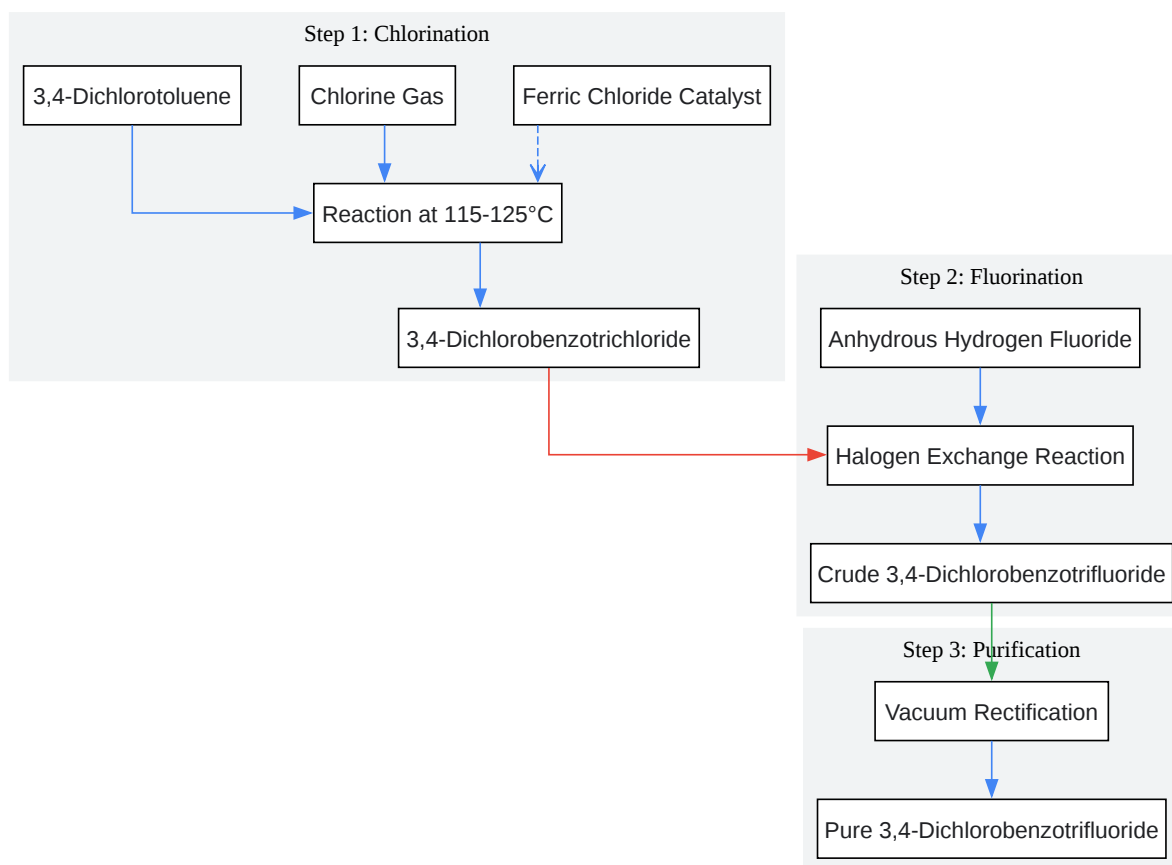
- Objective: To produce 3,4-dichlorobenzotrichloride.
- Procedure: 3,4-dichlorotoluene is charged into a reactor. The temperature is raised to a specific point, and an anhydrous ferric chloride catalyst is introduced. Dry chlorine gas is then bubbled through the mixture at a controlled flow rate of 40–80 m³/h. The reaction temperature is maintained at 115–125 °C for over 20 hours. The reaction is monitored until the content of 3,4-dichlorotoluene is less than 0.5%. Following the chlorination, unreacted chlorine and gaseous impurities are removed by passing dry air and hydrogen chloride gas through the reactor.[2]

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride

- Objective: To synthesize 3,4-Dichlorobenzotrifluoride.
- Procedure: The resulting 3,4-dichlorobenzotrichloride is reacted with anhydrous hydrogen fluoride. This halogen exchange reaction yields the crude 3,4-Dichlorobenzotrifluoride product.^[1]^[2]

Step 3: Purification

- Objective: To obtain high-purity 3,4-Dichlorobenzotrifluoride.
- Procedure: The crude product from the fluorination step is purified by vacuum rectification to yield the final product.^[2]



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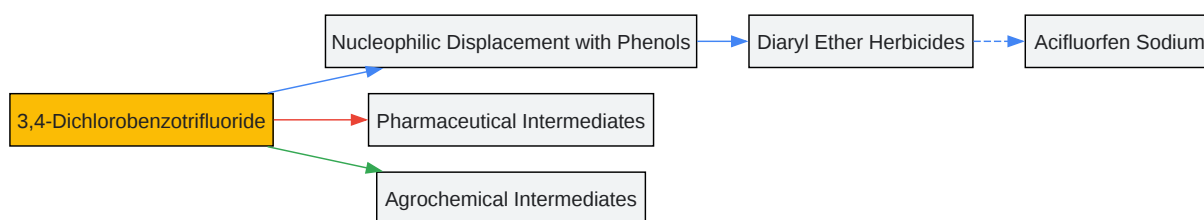
Caption: Synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Alternative Synthesis Route

3,4-Dichlorobenzotrifluoride can also be produced as a byproduct during the manufacturing of 4-chlorobenzotrifluoride.[1] Another documented method involves the reaction of 3,4-dichlorobenzotrifluoride with anhydrous hydrogen fluoride.[1]

Applications in Drug Development and Agrochemicals

3,4-Dichlorobenzotrifluoride serves as a crucial intermediate in the synthesis of various commercial products. Its activated benzene ring allows for nucleophilic displacement reactions with phenols, leading to the formation of diaryl ether herbicides such as acifluorfen sodium.[1] The presence of chlorine and trifluoromethyl groups imparts specific properties to the final products, including increased lipophilicity, which can enhance the biological activity of pharmaceuticals and agrochemicals.



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Caption: Key applications of 3,4-Dichlorobenzotrifluoride.

Conclusion

While specific historical details on the discovery of 3,4-Dichlorobenzotrifluoride are scarce, its synthesis and applications are well-established within the chemical industry. The methodologies presented here illustrate standard industrial practices for the production of halogenated benzene derivatives. The compound's utility as a precursor for herbicides and potentially other bioactive molecules underscores the importance of this class of chemicals in modern technology and agriculture. Further research into the reaction mechanisms and

optimization of synthetic routes will continue to be an area of interest for chemical and pharmaceutical scientists.

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References

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